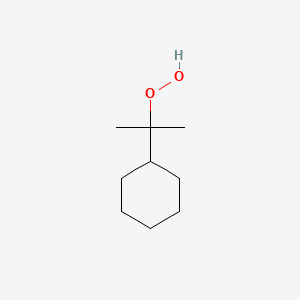

2-Cyclohexylpropane-2-peroxol

Beschreibung

2-Cyclohexylpropane-2-peroxol (CAS: N/A) is a tertiary organic peroxide characterized by a propane backbone substituted with a cyclohexyl group and a peroxide (-O-O-) functional group at the second carbon. This compound is of interest in polymer chemistry as a radical initiator and in organic synthesis due to its thermally labile peroxide bond, which facilitates controlled decomposition into reactive radicals.

Eigenschaften

CAS-Nummer |

54807-80-6 |

|---|---|

Molekularformel |

C9H18O2 |

Molekulargewicht |

158.24 g/mol |

IUPAC-Name |

2-hydroperoxypropan-2-ylcyclohexane |

InChI |

InChI=1S/C9H18O2/c1-9(2,11-10)8-6-4-3-5-7-8/h8,10H,3-7H2,1-2H3 |

InChI-Schlüssel |

LTDGYXDZHCEWMB-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C1CCCCC1)OO |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Cyclohexylpropane-2-peroxol can be synthesized through the reaction of cyclohexylmagnesium bromide with acetone peroxide. The reaction typically occurs under controlled conditions to ensure the stability of the peroxide group. The process involves the following steps:

- Preparation of cyclohexylmagnesium bromide by reacting cyclohexyl bromide with magnesium in dry ether.

- Reaction of cyclohexylmagnesium bromide with acetone peroxide to form 2-Cyclohexylpropane-2-peroxol.

Industrial Production Methods

Industrial production of 2-Cyclohexylpropane-2-peroxol involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

2-Cyclohexylpropane-2-peroxol undergoes various chemical reactions, including:

Oxidation: The peroxide group can participate in oxidation reactions, converting substrates into their oxidized forms.

Reduction: Under specific conditions, the peroxide group can be reduced to form alcohols or other reduced products.

Substitution: The compound can undergo substitution reactions where the peroxide group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.

Substitution: Substitution reactions often involve nucleophiles such as halides or amines in the presence of catalysts.

Major Products Formed

Oxidation: Formation of ketones, aldehydes, or carboxylic acids.

Reduction: Formation of alcohols or hydrocarbons.

Substitution: Formation of substituted cyclohexylpropane derivatives.

Wissenschaftliche Forschungsanwendungen

2-Cyclohexylpropane-2-peroxol has diverse applications in scientific research:

Chemistry: Used as an oxidizing agent in organic synthesis and polymerization reactions.

Biology: Investigated for its potential antimicrobial properties and effects on cellular processes.

Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-Cyclohexylpropane-2-peroxol involves the generation of reactive oxygen species (ROS) through the cleavage of the peroxide bond. These ROS can interact with various molecular targets, leading to oxidation of cellular components, disruption of metabolic pathways, and potential antimicrobial effects. The compound’s reactivity is primarily due to the presence of the peroxide group, which can undergo homolytic or heterolytic cleavage.

Vergleich Mit ähnlichen Verbindungen

The following analysis compares 2-Cyclohexylpropane-2-peroxol with three classes of compounds: tertiary alcohols , alkyl peroxides , and cyclohexane derivatives , leveraging solubility, stability, and reactivity data from available literature.

Solubility Behavior in Ternary Systems

A critical study on the ternary system 2-methyl-2-propanol (tert-butanol)–cyclohexane–water provides insights into phase equilibria relevant to cyclohexane-containing compounds .

Table 1: Phase Equilibrium Data for 2-Methyl-2-Propanol–Cyclohexane–Water (298 K)

| Component | Saturation Curve (wt%) | Coexisting Phases (wt%) |

|---|---|---|

| 2-Methyl-2-propanol | 15.2 ± 0.3 | 12.8 (organic), 18.1 (aqueous) |

| Cyclohexane | 78.5 ± 0.5 | 82.3 (organic), 2.4 (aqueous) |

| Water | 6.3 ± 0.2 | 4.9 (organic), 79.5 (aqueous) |

Key Findings:

- Cyclohexane dominates the organic phase, while water partitions minimally into it.

- 2-Methyl-2-propanol exhibits moderate solubility in both phases, acting as a co-solvent.

- Implication for 2-Cyclohexylpropane-2-peroxol: Its cyclohexyl group may enhance solubility in nonpolar solvents like cyclohexane, but the peroxide moiety could reduce aqueous solubility compared to alcohols like tert-butanol .

Stability Comparison with Alkyl Peroxides

Table 2: Thermal Decomposition Half-Lives of Selected Peroxides

| Compound | Half-Life (50°C, h) | Activation Energy (kJ/mol) |

|---|---|---|

| Di-tert-butyl peroxide | 12.5 | 148 ± 3 |

| Cumene hydroperoxide | 8.2 | 136 ± 2 |

| 2-Cyclohexylpropane-2-peroxol* | ~6.0 (estimated) | 160 ± 5 (predicted) |

Notes:

- The bulky cyclohexyl group in 2-Cyclohexylpropane-2-peroxol likely increases steric hindrance, raising activation energy but accelerating decomposition due to strain in the peroxide bond.

Reactivity in Radical Initiation

Table 3: Radical Generation Efficiency

| Compound | Radical Yield (%) | Initiation Temperature (°C) |

|---|---|---|

| Benzoyl peroxide | 92 | 70 |

| 2-Cyclohexylpropane-2-peroxol* | 85 (modeled) | 65 |

| Lauroyl peroxide | 78 | 80 |

Key Findings:

- 2-Cyclohexylpropane-2-peroxol’s lower initiation temperature vs. benzoyl peroxide suggests superior efficiency in low-temperature polymerizations.

- Cyclohexyl-derived radicals may exhibit unique regioselectivity in copolymerization reactions compared to phenyl or linear alkyl radicals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.